molecular formula C18H23NO3S B2496282 (3r,5r,7r)-N-(2-(methylsulfonyl)phenyl)adamantane-1-carboxamide CAS No. 1171880-59-3

(3r,5r,7r)-N-(2-(methylsulfonyl)phenyl)adamantane-1-carboxamide

Cat. No. B2496282
CAS RN: 1171880-59-3
M. Wt: 333.45
InChI Key: FYWUBSGXCQREGR-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(2-(methylsulfonyl)phenyl)adamantane-1-carboxamide, also known as MSAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Properties

Adamantane derivatives have garnered attention due to their potential antimicrobial activity. In a recent study by Popiołek et al., seventeen adamantane derivatives were synthesized and tested for in vitro antimicrobial activity . Among them, four derivatives (numbered 9, 14, 15, and 19) demonstrated significant antibacterial potential against Gram-positive bacteria. Notably, S. epidermidis ATCC 12228 was particularly susceptible to these compounds. Additionally, the derivatives did not exhibit cytotoxic effects within the tested dose range.

Biological Activity

The introduction of adamantane moieties into novel compounds often leads to enhanced biological activity. Researchers worldwide are actively exploring derivatives of this polycyclic hydrocarbon due to their documented effects . Investigating the specific mechanisms underlying their biological actions remains an ongoing area of interest.

Drug Delivery Systems

Adamantane-based structures have shown promise in drug delivery systems. Recent concepts propose using adamantane as an anchor within lipid bilayers of liposomes. This approach enhances targeted drug delivery, allowing precise release at specific sites . Further research aims to optimize these systems for therapeutic applications.

Surface Recognition

The self-assembly of supramolecular systems involving adamantane derivatives holds potential for surface recognition. By designing novel structures, researchers can explore surface interactions, molecular recognition, and host-guest chemistry . Such investigations contribute to fundamental chemical understanding and practical applications.

Schiff Bases and Beyond

Schiff bases derived from adamantane serve as valuable intermediates in organic synthesis. Their stability and reactivity make them useful building blocks for constructing more complex molecules. Researchers continue to explore novel Schiff base derivatives for various applications.

properties

IUPAC Name

N-(2-methylsulfonylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-23(21,22)16-5-3-2-4-15(16)19-17(20)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWUBSGXCQREGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methanesulfonylphenyl)adamantane-1-carboxamide

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